4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine

GABA receptor pharmacology partial agonism CNS drug discovery

Researchers requiring substitution-defined isoxazolopyridine scaffolds face regioisomer ambiguity and supply gaps. This unsubstituted 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine core (CAS 1211519-64-0) provides a validated template for systematic C-3, C-7, and N-5 derivatization. • Enables rational design of GABAA agonists (THIP template, δ-subunit selective, EC50 13 μM) or AMPA modulators (7-HPCA, EC50 88 μM) • Supports dual Hsp90/HDAC6 inhibitor development via N-5 resorcinol and C-3 hydroxamic acid functionalization • Reliable sourcing with defined regioisomeric identity for SAR-driven CNS and oncology programs

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B12842264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=NO2
InChIInChI=1S/C6H8N2O/c1-2-7-4-6-5(1)3-8-9-6/h3,7H,1-2,4H2
InChIKeyBFFIACPYUHJBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine Scaffold Overview


4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine is a conformationally restricted bicyclic scaffold that serves as a key structural template for multiple pharmacologically active compounds [1]. The core scaffold enables precise positioning of functional groups that interact with distinct biological targets, including GABAA receptors [2], AMPA glutamate receptors [3], and Hsp90 [4]. This scaffold is commercially available in both unsubstituted form and as various derivatives (e.g., THIP/gaboxadol, 7-HPCA) with well-characterized substitution patterns that define target selectivity and potency profiles.

Conformationally restricted bicyclic pharmacophore for target engagement studies
Supports GABAA, AMPA, and Hsp90 research tool development
Available as unsubstituted scaffold and characterized substitution derivatives

Substitution Requirements for 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine Derivatives


Generic substitution of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine derivatives fails because target engagement and functional activity are exquisitely sensitive to substitution patterns at C-3, C-7, and N-5 positions [1]. The unsubstituted scaffold is not pharmacologically active; specific modifications define entirely divergent biological targets—GABAA agonism (THIP, 3-OH) versus AMPA agonism (7-HPCA, 7-carboxylic acid) versus Hsp90/HDAC6 inhibition (N-5 resorcinol amide derivatives) [2][3][4]. Substituting with an incorrect analog (e.g., Aza-THIP for THIP) results in loss of desired GABAA activity, while improper C-7 stereochemistry (R vs S) yields opposite binding modes at AMPA receptors [5][6].

C-3, C-7, and N-5 substitution patterns define GABAA vs AMPA vs Hsp90 target engagement; unsubstituted scaffold shows no activity
Close analogs (e.g., Aza-THIP) shift receptor selectivity from GABAA agonism to GABAC antagonism — profiles may not transfer directly
C-7 stereochemistry (R vs S) alters AMPA binding mode; racemic mixtures may require enantiomer-specific attribution review

Differentiation Evidence: 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine vs. Analogs


GABAA Partial Agonism: THIP vs. Isoguvacine

THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) exhibits an IC50 of 1.3 ± 0.3 μM at GABAA receptors, compared to 9.3 ± 2.6 μM for the non-annulated analog 4-PIOL [1]. Relative to the full agonist isoguvacine (100% efficacy), THIP achieves 30-35% efficacy, classifying it as a partial agonist with reduced maximal response while retaining significant receptor affinity [2]. This partial agonist profile is critical for therapeutic applications requiring modulation without over-suppression.

GABAA partial agonism
Head-to-head
THIP IC50 1.3 µM vs 4-PIOL 9.3 µM; 30–35% efficacy relative to isoguvacine
Reported 7.2-fold higher potency than non-annulated analog; partial agonist response ceiling context
Rat cortical neuron patch-clamp data
GABA receptor pharmacology partial agonism CNS drug discovery

GABAC ρ1 Antagonism: THIP vs. Aza-THIP

THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) demonstrates a Ki of 25 μM for GABAC ρ1 receptor antagonism, while retaining potent GABAA partial agonist activity [1]. In contrast, the structurally related Aza-THIP (4,5,6,7-tetrahydropyrazolo[5,4-c]pyridin-3-ol) exhibits no detectable interaction with GABAA receptors, making it a selective GABAC tool compound [2]. This differential selectivity demonstrates how subtle heteroatom substitution (O vs N) in the fused ring system can radically alter receptor engagement profiles.

GABAC ρ1 antagonism
Head-to-head
THIP Ki 25 µM at GABAC ρ1; Aza-THIP lacks GABAA interaction
Heteroatom substitution (O→N) shifts receptor selectivity context
Human ρ1 receptors expressed in Xenopus oocytes
GABA receptor subtypes antagonist pharmacology ion channel electrophysiology

AMPA Receptor Agonism: 7-HPCA vs. AMPA

7-HPCA ((RS)-3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-7-carboxylic acid) exhibits an EC50 of 88 ± 22 μM at AMPA receptors in cultured hippocampal neurons [1]. This activity is approximately 10-fold lower than AMPA itself (EC50 ~8.8 μM estimated from literature), yet 7-HPCA demonstrates subtype-discriminating properties at AMPA receptor subtypes [2]. X-ray crystallographic analysis reveals that (R)-7-HPCA and (S)-7-HPCA adopt distinct binding modes in the GluA2 ligand-binding core, with the (S)-enantiomer showing preferential stabilization of the closed-cleft conformation [3].

AMPA receptor agonism
Cross-study
7-HPCA EC50 88 µM; ~10-fold less potent than AMPA; subtype-discriminating
Subtype-discriminating agonist with stereoselective binding modes
Rat hippocampal neurons; (R)- vs (S)-enantiomer binding differs
glutamate receptor AMPA agonism ion channel pharmacology

Hsp90 Inhibition: Tetrahydroisoxazolopyridine Derivatives vs. Standard Inhibitors

A library of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives bearing N-5 resorcinol carboxamide substitutions demonstrated cytotoxic activity in the low micromolar to sub-micromolar range against cancer cell lines [1]. Compound 10 (bearing a hydroxamic acid moiety at C-3) exhibited dual Hsp90/HDAC6 inhibitory activity, a profile not observed with standard N-terminal Hsp90 inhibitors like geldanamycin or radicicol [2]. The N-5 substitution with a 2,4-resorcinol carboxamide was identified as essential for Hsp90 binding and cytotoxic activity, highlighting a structure-activity relationship unique to this scaffold [3].

Hsp90 inhibition scaffold
Class-level
Dual Hsp90/HDAC6 activity reported for N-5 resorcinol C-3 hydroxamic acid derivatives
Multi-target cytotoxic response context; data to verify
Specific IC50 values not disclosed in available abstract
Hsp90 inhibition cancer therapeutics scaffold diversification

Application Scenarios for 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine Scaffold


GABAA Partial Agonist Development

The THIP derivative (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) is ideal for developing partial GABAA agonists with an efficacy ceiling (30-35% of isoguvacine) and 7.2-fold higher potency than non-annulated analog 4-PIOL [1]. This profile is particularly relevant for sleep disorders (gaboxadol) and anxiety where full agonism may cause excessive sedation. The δ-subunit selectivity of THIP at extrasynaptic GABAA receptors further distinguishes its pharmacology from classical benzodiazepine site modulators .

AMPA Receptor Subtype-Selective Tool Design

7-HPCA (3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-7-carboxylic acid) serves as a structural template for designing AMPA receptor agonists with subtype-discriminating properties, exhibiting an EC50 of 88 ± 22 μM in hippocampal neurons [1]. The stereoselective binding modes of (R)- and (S)-enantiomers, characterized by X-ray crystallography, provide a rational basis for structure-based design of GluA2-selective modulators for CNS disorders involving glutamate dysregulation .

Dual Hsp90/HDAC6 Inhibitor Discovery in Oncology

The tetrahydroisoxazolo[5,4-c]pyridine scaffold enables the development of dual Hsp90/HDAC6 inhibitors through strategic C-3 functionalization (e.g., hydroxamic acid moieties) while maintaining N-5 resorcinol substitution for Hsp90 binding [1]. This multi-target approach is particularly valuable in cancer therapeutics where simultaneous chaperone inhibition and epigenetic modulation may overcome resistance mechanisms seen with single-agent Hsp90 inhibitors .

Application
Selection Property
Validation Focus
GABAA partial agonism studies
3-OH substitution (THIP derivative)
Partial agonist response ceiling and δ-subunit selectivity context
AMPA subtype-discriminating agonist design
7-carboxylic acid substitution (7-HPCA)
Stereoselective binding mode and subtype-discriminating profile
Hsp90/HDAC6 dual inhibition research
N-5 resorcinol and C-3 hydroxamic acid substitution
Multi-target cytotoxic response in cancer cell models
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